molecular formula C13H12BrN5 B2547560 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine CAS No. 2227206-75-7

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine

Cat. No.: B2547560
CAS No.: 2227206-75-7
M. Wt: 318.178
InChI Key: UFSPIVYMZNOSHE-UHFFFAOYSA-N
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Description

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine is a chemical compound with the molecular formula C13H12BrN5. This compound is notable for its unique structure, which includes a quinazoline core substituted with a bromo group and a dimethylpyrazolyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

What sets 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine apart is its unique combination of a bromo group and a dimethylpyrazolyl group on the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5/c1-8-12(7-19(2)18-8)17-13-15-6-9-3-4-10(14)5-11(9)16-13/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSPIVYMZNOSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C3C=CC(=CC3=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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